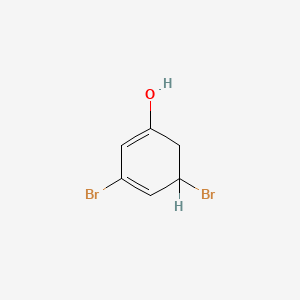
Cyclohexadienol, 3,5-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexadienol, 3,5-dibromo- is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure Cyclohexadienol, 3,5-dibromo- is characterized by the presence of two bromine atoms attached to the cyclohexadienol ring at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexadienol, 3,5-dibromo- typically involves the bromination of cyclohexadienol. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method proceeds in water and provides high yields of the desired product . Another approach involves the use of bromine in the presence of a solvent-free continuous pipeline reaction device, which allows for precise control of reaction conditions .
Industrial Production Methods
Industrial production of Cyclohexadienol, 3,5-dibromo- often employs large-scale bromination processes. These processes are designed to maximize yield and minimize the generation of side products. The use of solvent-free methods is preferred to reduce environmental pollution and potential safety hazards .
Chemical Reactions Analysis
Types of Reactions
Cyclohexadienol, 3,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding cyclohexadienol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of cyclohexadienone derivatives.
Reduction: Formation of cyclohexadienol.
Substitution: Formation of substituted cyclohexadienol derivatives.
Scientific Research Applications
Cyclohexadienol, 3,5-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexadienol, 3,5-dibromo- involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromosalicylaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
1,3-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent but differs in its core structure.
Cyclohexadienone: Similar ring structure but lacks bromine atoms
Uniqueness
Cyclohexadienol, 3,5-dibromo- is unique due to its specific substitution pattern and the presence of bromine atoms at the 3 and 5 positions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
84720-63-8 |
|---|---|
Molecular Formula |
C6H6Br2O |
Molecular Weight |
253.92 g/mol |
IUPAC Name |
3,5-dibromocyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C6H6Br2O/c7-4-1-5(8)3-6(9)2-4/h1-2,5,9H,3H2 |
InChI Key |
KTTSMCFKCIGBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(C=C1O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















